Neodymium bromide hydrate

Description

Significance of Neodymium in Contemporary Materials Research

Neodymium (Nd), a member of the lanthanide series, holds a position of paramount importance in contemporary materials research. rsc.orgsfa-oxford.com Its unique electronic configuration, characterized by unpaired electrons in the 4f orbitals, gives rise to fascinating magnetic and spectroscopic properties. rsc.org The most prominent application of neodymium is in the formulation of high-strength permanent magnets. rsc.orgstanfordmaterials.com An alloy of neodymium, iron, and boron (NdFeB) results in the most powerful permanent magnets commercially available, a discovery that has enabled the miniaturization of a vast array of electronic devices, including mobile phones, microphones, and hard disk drives. rsc.orgwikipedia.org

Beyond magnetism, neodymium is a critical component in various optical technologies. Neodymium-doped yttrium aluminum garnet (Nd:YAG) lasers are workhorses in industrial applications such as cutting and welding, as well as in medical procedures like eye and cosmetic surgery. rsc.orgstanfordmaterials.com The element also imparts distinct colors to glass, producing shades of violet, wine-red, and grey. rsc.org This property is utilized in the creation of specialty "didymium" glass for safety goggles used in welding and glassblowing to filter out intense yellow light. rsc.orgamericanelements.com Furthermore, neodymium compounds, such as the oxide and nitrate (B79036), serve as catalysts in polymerization reactions. rsc.org The broad and critical applications of neodymium underscore its strategic importance in high-tech and green energy sectors, including electric vehicles and wind turbines. sfa-oxford.comrareearths.com

Overview of Hydrated Lanthanide Halides as a Research Domain

Hydrated lanthanide halides constitute a significant and actively investigated domain within inorganic chemistry. umich.eduiucr.org These compounds are often the primary products of dissolving lanthanide oxides in the corresponding hydrohalic acids and serve as common starting materials for the synthesis of other lanthanide-containing materials. osti.govmdpi.comrsc.org The presence of water molecules in the coordination sphere of the lanthanide ion profoundly influences the structural and chemical properties of these compounds. umich.edunih.gov

The thermal behavior of hydrated lanthanide halides is another critical research focus. jksmer.or.krurfu.ru Understanding the processes of dehydration and potential hydrolysis upon heating is crucial for the preparation of anhydrous halides, which are often the desired precursors for metallurgical processes and other synthetic applications. osti.govjksmer.or.krurfu.ru Studies have shown that the dehydration of these hydrates can be a multi-step process and is often accompanied by the formation of oxyhalides if not performed under controlled atmospheres. jksmer.or.krurfu.ru

Furthermore, the spectroscopic and magnetic properties of hydrated lanthanide halides are of fundamental interest, stemming from the f-electrons of the lanthanide ions. scirp.orgnih.gov The coordination environment, including the number and type of ligands (water and halides), directly impacts these properties. scirp.orgnih.gov

Historical Development of Neodymium Bromide Hydrate (B1144303) Investigations

The investigation of neodymium compounds dates back to the late 19th century. In 1885, Austrian chemist Carl Auer von Welsbach successfully separated "didymium," which was previously thought to be a single element, into two distinct elements: praseodymium and neodymium. americanelements.comwikipedia.org This discovery was confirmed through spectroscopic analysis. wikipedia.org The name "neodymium" is derived from the Greek words "neos" (new) and "didymos" (twin). wikipedia.org The initial purification of neodymium was achieved through the fractional crystallization of double nitrate salts, a method that remained in commercial use until the 1950s. wikipedia.org The isolation of pure neodymium metal was first accomplished in 1925. wikipedia.org

Early research on lanthanide halides, including neodymium bromide, focused on their synthesis and basic characterization. A general method for synthesizing anhydrous lanthanide halides in high purity and good yield was described, involving the heating of a hydrated lanthanide halide with the corresponding ammonium (B1175870) halide in a vacuum. osti.gov

More recent and detailed investigations into neodymium bromide have elucidated its hydrated forms. Neodymium(III) bromide is hygroscopic and readily forms a hexahydrate, NdBr₃·6H₂O, in the presence of water. wikipedia.org Structural studies of related lanthanide halides have provided insights into the coordination chemistry of the neodymium ion in its hydrated state. iucr.org For example, neutron diffraction studies on neodymium chloride solutions have been instrumental in determining the hydration number of the Nd³⁺ ion in aqueous environments. acs.org

Systematic studies on the thermal decomposition of hydrated lanthanide chlorides, including NdCl₃·6H₂O, have provided a framework for understanding the dehydration of NdBr₃·6H₂O. jksmer.or.krurfu.ru These studies have shown that the removal of water molecules occurs in a stepwise manner and that the formation of anhydrous neodymium chloride requires careful control of the reaction atmosphere to prevent the formation of neodymium oxychloride. jksmer.or.krurfu.ru Similarly, research into the synthesis of anhydrous neodymium bromide has explored methods such as the reaction of neodymium oxide with ammonium bromide at elevated temperatures. arabjchem.org

Properties

IUPAC Name |

tribromoneodymium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Nd.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCFUTJPVPUQMY-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

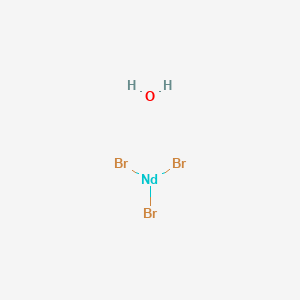

O.Br[Nd](Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2NdO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Crystal Growth of Neodymium Bromide Hydrates

Preparation Routes for Hydrated Neodymium(III) Bromide

Dissolution-Evaporation-Concentration Techniques for Crystalline Hydrates

A primary and straightforward method for the preparation of crystalline neodymium bromide hydrates involves the dissolution of a neodymium source, typically neodymium(III) oxide, in hydrobromic acid. This acid-base reaction yields a solution of neodymium bromide. Subsequent evaporation and concentration of this solution lead to the crystallization of hydrated neodymium bromide. alfa-chemistry.com

The general chemical equation for this process is:

Nd₂O₃ + 6HBr → 2NdBr₃ + 3H₂O

Following the dissolution, the solution is carefully heated to evaporate the solvent, thereby increasing the concentration of the neodymium bromide salt. As the saturation point is reached and surpassed, the crystalline hydrate (B1144303) begins to form. The number of water molecules incorporated into the crystal structure, known as the degree of hydration, is typically six or seven for rare earth bromides prepared by this method. alfa-chemistry.com This results in the formation of neodymium bromide hexahydrate (NdBr₃·6H₂O) or heptahydrate. The resulting crystals can then be recovered from the solution.

For growing larger, high-quality single crystals, a temperature rising method can be employed. This technique involves a controlled increase in the temperature of a saturated solution, which can promote the growth of seed crystals. The specific temperature program, including the starting and ending temperatures, as well as the rate of temperature increase, are crucial parameters that influence the size and quality of the resulting crystals. After the growth process, the crystals are carefully recovered from the hot solution and dried under controlled conditions to prevent efflorescence or deliquescence.

Dehydration of Hydrated Precursors for Anhydrous Forms and Controlled Hydrates

The controlled removal of water from hydrated neodymium bromide is a critical step for obtaining either the anhydrous form or hydrates with a specific, lower number of water molecules. This process is not a simple heating procedure, as hydrolysis can occur at elevated temperatures, leading to the formation of undesirable neodymium oxybromide.

Direct thermal dehydration of neodymium bromide hydrates in air or an inert atmosphere is often challenging. Heating the crystalline hydrates can lead to the loss of water molecules, but it can also result in hydrolysis, where the bromide ions react with the water molecules to form hydrogen bromide and neodymium hydroxide (B78521), which can further decompose to neodymium oxybromide (NdOBr).

To minimize hydrolysis, thermal dehydration is often carried out under a vacuum. Vacuum dehydration helps to remove the water vapor as it is released from the crystal lattice, shifting the equilibrium away from the hydrolysis reaction. The temperature is gradually increased to drive off the water of crystallization.

A more effective method to produce high-purity anhydrous neodymium bromide from its hydrated form is the ammonium (B1175870) bromide assisted dehydration technique. alfa-chemistry.com In this process, the hydrated neodymium bromide is mixed with ammonium bromide before heating. The ammonium bromide serves two main purposes. Firstly, it creates a non-oxidizing and acidic environment upon heating, which suppresses the hydrolysis of the neodymium bromide. Secondly, any neodymium oxybromide that might form can react with the ammonium bromide to be converted back to neodymium bromide.

The mixture is heated, causing the water of hydration to be driven off along with the decomposition products of ammonium bromide. This method is widely used for the synthesis of high-purity anhydrous rare earth halides.

Direct Synthesis from Neodymium Sources and Bromine Compounds

Anhydrous neodymium bromide can also be synthesized directly from its constituent elements or from a neodymium source and a brominating agent.

One direct route involves the reaction of metallic neodymium with elemental bromine:

2Nd + 3Br₂ → 2NdBr₃

This reaction is highly exothermic and is typically carried out under controlled conditions to manage the reaction rate.

Another approach is the reaction of neodymium(III) oxide with a suitable brominating agent. For instance, the reaction of neodymium(III) oxide with ammonium bromide in a solid-state reaction can yield neodymium bromide. alfa-chemistry.com

Nd₂O₃ + 6NH₄Br → 2NdBr₃ + 6NH₃ + 3H₂O

This method avoids the use of aqueous solutions and can directly produce the anhydrous salt.

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal synthesis methods offer alternative routes to produce crystalline neodymium bromide hydrates with controlled morphology and size. These techniques involve carrying out the crystallization process in a closed vessel (an autoclave) under elevated temperature and pressure.

In a typical hydrothermal synthesis, an aqueous solution of a neodymium salt and a bromide source is heated above the boiling point of water. The increased pressure and temperature can enhance the solubility of the reactants and promote the growth of well-defined crystals. By varying the reaction parameters such as temperature, pressure, reaction time, and the presence of additives, it is possible to influence the crystal structure, size, and morphology of the resulting neodymium bromide hydrates.

Solvothermal synthesis is a similar process, but it utilizes a non-aqueous solvent. The choice of solvent can significantly impact the crystallization process and the properties of the final product. These methods are particularly useful for preparing nanomaterials or crystals with specific habits that are not easily obtainable through conventional solution-based techniques.

Single Crystal Growth of Neodymium Bromide Hydrates

The growth of large, high-quality single crystals of neodymium bromide hydrate from an aqueous solution is a process governed by several critical parameters. While specific, detailed research on the optimization of these parameters for this particular compound is not extensively documented in publicly available literature, the process can be guided by established principles of solution-based crystal growth. The typical method for preparing the initial material involves dissolving high-purity neodymium oxide (Nd₂O₃) in hydrobromic acid (HBr), followed by evaporation to achieve a supersaturated solution from which crystals can form.

Optimization of Crystallization Parameters

The successful growth of single crystals hinges on the careful control of conditions to favor the slow and orderly addition of molecules to a growing crystal lattice, rather than the rapid formation of many small crystals. Key parameters that require optimization include temperature, cooling rate, solution concentration, and solvent purity.

Generally, a supersaturated solution is prepared at an elevated temperature and then cooled slowly. This slow cooling is crucial; a rapid temperature drop would lead to spontaneous nucleation and the formation of a polycrystalline powder. The optimal temperature gradient and cooling profile must be determined empirically to maintain a state of slight supersaturation, which is the driving force for crystal growth.

The concentration of the this compound solution is another vital parameter. A solution that is too dilute will not yield crystals, while an overly concentrated solution may lead to the formation of amorphous precipitates or dendritic growth. The ideal concentration is one that is just beyond the saturation point at a given temperature, allowing for controlled crystal growth.

The table below outlines the general parameters that are critical in the optimization of the crystallization process for hydrated salts like this compound, based on established crystallographic principles.

| Parameter | Objective | Typical Considerations |

| Cooling Rate | Control nucleation and growth | Slow, programmed cooling (e.g., 0.1-1.0 °C/hour) to maintain a minimal level of supersaturation. |

| Solution Concentration | Achieve and maintain supersaturation | Prepare a saturated solution at a higher temperature and allow slow solvent evaporation or controlled cooling. |

| Solvent Purity | Minimize incorporation of impurities | Use deionized, high-purity water to prevent interference with the crystal lattice. |

| pH of Solution | Ensure stability of the hydrate | The pH should be controlled to prevent the formation of neodymium hydroxides or oxybromides. |

| Agitation | Homogenize the solution | Gentle, controlled stirring can help maintain a uniform concentration and temperature, but excessive agitation can lead to secondary nucleation. |

Purity Considerations in Crystal Growth

The purity of the starting materials is of paramount importance for the successful growth of high-quality single crystals. Impurities can inhibit crystal growth, alter the crystal habit, or become incorporated into the crystal lattice, leading to defects.

The primary precursor, neodymium oxide, must be of high purity, typically 99.9% or higher. Methods for producing high-purity neodymium oxide often involve ion-exchange chromatography or solvent extraction to remove other rare earth elements that commonly occur with neodymium.

During the synthesis of the this compound solution, the purity of the hydrobromic acid is also a factor. Any metallic or organic impurities in the acid can be carried over into the crystallization solution. Furthermore, the dissolution process should be carried out in a clean, controlled environment to prevent contamination from dust or other airborne particles, which can act as unwanted nucleation sites.

The table below summarizes the key considerations for maintaining purity throughout the crystal growth process.

| Factor | Source of Impurity | Mitigation Strategy |

| Starting Materials | Other rare earth elements in Nd₂O₃; impurities in HBr. | Use high-purity (≥99.9%) neodymium oxide and analytical grade hydrobromic acid. |

| Contamination | Dust, airborne particles, and residues from glassware. | Conduct synthesis and crystallization in a clean environment (e.g., a glove box or a laminar flow hood). Use thoroughly cleaned and rinsed glassware. |

| Side Reactions | Formation of neodymium oxybromide due to hydrolysis at elevated temperatures. | Control the temperature and pH of the solution to maintain the stability of the hydrated bromide. |

This table outlines general purity considerations for the crystal growth of rare earth hydrates, as specific research on the impact of various impurities on this compound crystal growth is not extensively detailed in the literature.

Advanced Structural Elucidation of Neodymium Bromide Hydrates

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the cornerstone for determining the crystal structure of solid materials. By analyzing the angles and intensities of X-rays diffracted by the crystalline lattice, researchers can deduce the three-dimensional arrangement of atoms.

While specific published SCXRD studies for neodymium bromide hydrate (B1144303) are scarce, extensive and recent research on the isostructural lanthanide chloride hydrates provides a robust model. A comprehensive 2024 study on the full series of lanthanide(III) chloride hydrates revealed that neodymium(III) chloride hexahydrate, [NdCl2(H2O)6]Cl, crystallizes in the monoclinic crystal system. iucr.org Given the chemical similarity between chloride and bromide ions, it is highly probable that neodymium bromide hexahydrate, [NdBr2(H2O)6]Br, adopts the same crystal structure.

Table 1: Crystallographic Data for the Analogous [NdCl₂(H₂O)₆]Cl This data is presented as a highly probable model for [NdBr₂(H₂O)₆]Br. iucr.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 7.9317 |

| b (Å) | 9.7523 |

| c (Å) | 11.666 |

| β (°) | 109.113 |

| Volume (ų) | 852.17 |

| Z | 2 |

Data sourced from a comprehensive study on lanthanide chloride hydrates. iucr.org

Powder X-ray Diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the study of polymorphism. carleton.edu Unlike SCXRD, PXRD is performed on a finely ground powder, which contains a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a unique fingerprint of the crystalline material's bulk composition. escholarship.org

For neodymium bromide hydrate, PXRD is crucial for several reasons:

Phase Purity: It can quickly verify the purity of a synthesized batch, ensuring that the desired hydrate is present and not contaminated with anhydrous NdBr₃, other hydrate forms, or neodymium oxybromide (NdOBr).

Hydration State Analysis: Neodymium bromide is highly hygroscopic and can form various hydrates (e.g., hexahydrate, heptahydrate) depending on the preparation and storage conditions. wikipedia.orgnist.gov PXRD can distinguish between these different hydrated phases.

Monitoring Dehydration: The process of converting hydrated neodymium bromide to its anhydrous form can be monitored using in-situ PXRD. Studies on the vacuum dehydration of lanthanide bromide hydrates show a progression from a crystalline hydrate through intermediate, possibly amorphous, phases to the final crystalline anhydrous product. osti.gov Incomplete dehydration can lead to the formation of neodymium oxybromide, a stable impurity that is readily identified by its distinct PXRD pattern. osti.gov

Table 2: Dehydration Stages of Lanthanide Bromide Hydrates Identified by Thermal Analysis and XRD osti.gov

| Temperature Range | Observed Process | Resulting Phase |

| ~100-200 °C | Decomposition of higher hydrates | Trihydrate (LnBr₃·3H₂O) |

| ~200-300 °C | Further water loss | Monohydrate (LnBr₃·H₂O) |

| >300 °C | Final dehydration | Anhydrous (LnBr₃) |

| High Temp (if H₂O present) | Hydrolysis | Oxybromide (LnOBr) |

Neutron Diffraction Studies for Hydration Shell Characterization

Neutron diffraction is a powerful technique that provides information complementary to X-ray diffraction. researchgate.net While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This fundamental difference makes neutron diffraction exceptionally sensitive to the positions of lighter elements, particularly hydrogen. mdpi.com

In the context of this compound, neutron diffraction is the ideal method for precisely characterizing the hydration shell:

Locating Hydrogen Atoms: It can determine the exact positions of the hydrogen atoms in the coordinated water molecules. This allows for a detailed and accurate description of the hydrogen bonding network within the crystal, which is critical for understanding the stability and properties of the hydrate. mdpi.com

Determining Water Molecule Orientation: The precise location of hydrogen atoms reveals the orientation of the water molecules around the neodymium ion. This information is crucial for validating theoretical models of the coordination environment.

Although specific neutron diffraction studies on this compound are not widely reported, the technique has been successfully applied to other hydrated systems, including clathrate hydrates, providing invaluable data on their complex water structures. nih.gov

Electron Diffraction Techniques for Surface and Nanocrystalline Structures

Electron diffraction is a technique used to study the structure of materials using a beam of electrons. Due to the strong interaction of electrons with matter, this technique is particularly well-suited for analyzing very small crystalline volumes, such as nanocrystals or thin surface layers. While no specific studies on this compound are available, the technique has been applied to other rare-earth trihalides to refine molecular constants.

Morphological Analysis via Electron Microscopy

While diffraction techniques reveal the internal atomic arrangement, electron microscopy provides direct visualization of the external crystal morphology and surface features.

Scanning Electron Microscopy (SEM) is used to produce high-resolution images of the surface of a sample. A focused beam of electrons is scanned across the sample, and the interaction of the electrons with the surface produces various signals that are used to form an image. For this compound, SEM can reveal:

Crystal Habit: The characteristic external shape of the crystals.

Surface Topography: Features such as growth steps, etch pits, or surface defects.

Crystal Size and Distribution: Information on the size and uniformity of the crystals in a bulk sample.

Studies on other hydrated crystalline systems, such as tetra-n-butylammonium bromide (TBAB) semi-clathrate hydrates, have demonstrated the power of microscopy to observe crystal growth patterns, which can vary from dendritic to snowflake-like depending on conditions like cooling rate and solution concentration. mdpi.com Similar morphological studies would be valuable for understanding the crystallization of this compound.

Transmission Electron Microscopy (TEM)

While TEM has been extensively used to characterize other neodymium-containing nanomaterials, such as oxides and selenides, specific studies focusing on the direct TEM analysis of this compound crystals, including high-resolution imaging or selected area electron diffraction (SAED) patterns, have not been identified. The inherent instability of the hydrate under the high vacuum conditions and electron beam irradiation required for TEM analysis may limit its applicability for this specific compound. Characterization of similar rare-earth halide hydrates often relies on techniques less destructive and not requiring high vacuum, such as single-crystal X-ray diffraction.

Future research employing cryogenic TEM (cryo-TEM) techniques could potentially offer a pathway to study the nanostructure of this compound by flash-freezing the hydrated crystals to preserve their structure under analytical conditions.

Spectroscopic Investigations of Electronic and Vibrational Properties

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transformed Infrared (FT-IR) and Raman techniques, is instrumental in identifying the vibrational modes of the molecule, including those of the water of hydration and the neodymium-bromide bonds.

FT-IR spectroscopy of hydrated neodymium compounds reveals characteristic vibrational modes associated with coordinated and lattice water molecules. While specific FT-IR data for neodymium bromide hydrate (B1144303) is not extensively detailed in the available literature, analysis of analogous compounds like neodymium sulphate hydrate [Nd₂(SO₄)₃·8H₂O] provides a strong basis for understanding its spectral features. iaea.org

The FT-IR spectrum of a hydrated neodymium salt is expected to show distinct bands corresponding to the stretching and bending vibrations of water molecules. A broad band is typically observed in the 3000-3600 cm⁻¹ region, which is attributed to the O-H stretching vibrations of the water molecules. The broadness of this band is indicative of hydrogen bonding of varying strengths within the crystal lattice. In a related compound, thorium bromate hydrate, a broad band extending from 3000 - 3708 cm⁻¹ is observed in the IR spectrum, with distinct peaks at 3458 and 3521 cm⁻¹. scirp.org The bending mode of water molecules (H-O-H) typically appears as a sharp peak around 1600-1650 cm⁻¹. For thorium bromate hydrate, this band is observed at 1597 cm⁻¹. scirp.org

In neodymium sulphate hydrate, IR absorbance due to coordinated and lattice water is found in the 850-400 cm⁻¹ region. iaea.org The presence of neodymium-oxygen interactions, arising from the coordination of water molecules to the Nd³⁺ ion, can also be identified in the far-infrared region. These bands are generally found at lower frequencies. For instance, in a neodymium(III) complex with orotic acid, the neodymium-oxygen stretching vibration is observed at 442 cm⁻¹ in the IR spectrum. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | 3000 - 3600 (Broad) | Stretching vibrations of coordinated and lattice water |

| δ(H-O-H) | 1600 - 1650 | Bending vibrations of water molecules |

| ν(Nd-O) | 400 - 500 | Stretching vibrations of Neodymium-Oxygen bonds (from coordinated water) |

Raman spectroscopy complements FT-IR by providing information on the less polar and more symmetric vibrations within the molecule. For this compound, Raman spectroscopy would be particularly useful for identifying the Nd-Br stretching modes.

In a study of a neodymium(III) complex containing phenanthroline and thiocyanate ligands, FT-Raman spectroscopy was used to identify the vibrational modes of the ligands. nih.gov For this compound, we can anticipate characteristic Raman bands for the water molecules, similar to those observed in FT-IR, but often with different intensities. The O-H stretching and H-O-H bending modes would be present.

More significantly, Raman spectroscopy is effective in identifying metal-halogen stretching frequencies. While specific data for NdBr₃·xH₂O is scarce, studies on other metal bromide compounds can provide an estimate. For instance, in rhenium clusters with mixed sulfur/bromine ligands, Re-Br stretching vibrations are observed around 170 cm⁻¹. mdpi.com In the case of neodymium oxychloride (NdOCl), Raman modes are assigned at 122, 185, 355, and 461 cm⁻¹, corresponding to various symmetries of the Nd-O and Nd-Cl vibrations. researchgate.net Based on these analogies, the Nd-Br stretching vibrations in this compound are expected to appear in the low-frequency region of the Raman spectrum, likely below 200 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | 3000 - 3600 | Stretching vibrations of water molecules |

| δ(H-O-H) | 1600 - 1650 | Bending vibrations of water molecules |

| ν(Nd-Br) | < 200 | Stretching vibrations of Neodymium-Bromine bonds |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within the neodymium ion and provides information about its coordination environment and optical properties.

The UV-Visible absorption spectrum of this compound is dominated by the electronic transitions within the 4f orbitals of the Nd³⁺ ion. These f-f transitions are characteristically sharp and their positions are relatively insensitive to the ligand environment due to the shielding of the 4f electrons by the outer 5s and 5p orbitals. libretexts.orgrroij.com

The absorption spectrum of Nd³⁺ ions typically shows several distinct bands in the visible and near-infrared regions. These bands arise from transitions from the ⁴I₉/₂ ground state to various excited states. Some of the prominent absorption bands for Nd³⁺ in solution and solid-state compounds are observed around 354 nm (⁴D₃/₂), 529 nm (⁴G₉/₂, ²K₁₅/₂), 585 nm (⁴G₅/₂, ²G₇/₂), 740 nm (⁴F₇/₂, ⁴S₃/₂), and 800 nm (⁴F₅/₂, ²H₉/₂). ripublication.com The intensity of these transitions is generally weak as they are Laporte-forbidden. rroij.com

| Wavelength (nm) | Energy (cm⁻¹) | Transition from ⁴I₉/₂ to Excited State |

|---|---|---|

| ~354 | ~28250 | ⁴D₃/₂ |

| ~529 | ~18900 | ⁴G₉/₂, ²K₁₅/₂ |

| ~585 | ~17100 | ⁴G₅/₂, ²G₇/₂ |

| ~740 | ~13500 | ⁴F₇/₂, ⁴S₃/₂ |

| ~800 | ~12500 | ⁴F₅/₂, ²H₉/₂ |

This compound is expected to exhibit characteristic near-infrared (NIR) luminescence upon excitation. The luminescence arises from radiative transitions from the excited ⁴F₃/₂ level to the lower-lying ⁴Iⱼ (J = 9/2, 11/2, 13/2) manifolds of the Nd³⁺ ion.

The most intense emission is typically observed for the ⁴F₃/₂ → ⁴I₁₁/₂ transition, which occurs at around 1064 nm. Other significant emission bands are found at approximately 880 nm (⁴F₃/₂ → ⁴I₉/₂) and 1340 nm (⁴F₃/₂ → ⁴I₁₃/₂). The exact positions and relative intensities of these emission peaks can be influenced by the host matrix and the coordination environment of the Nd³⁺ ion. In a neodymium(III) complex with phenanthroline and thiocyanate, NIR emission was observed at about 895 nm and 1060 nm upon excitation with UV, visible, or NIR light. nih.gov

| Wavelength (nm) | Transition | Region |

|---|---|---|

| ~880 | ⁴F₃/₂ → ⁴I₉/₂ | Near-Infrared (NIR) |

| ~1064 | ⁴F₃/₂ → ⁴I₁₁/₂ | Near-Infrared (NIR) |

| ~1340 | ⁴F₃/₂ → ⁴I₁₃/₂ | Near-Infrared (NIR) |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the constituent elements. For this compound, XPS can provide information on the core levels of Neodymium (Nd), Bromine (Br), and Oxygen (O), as well as insights into the valence band structure.

Core-Level Analysis: The Nd 3d spectrum is a primary region of interest. The Nd 3d₅/₂ peak for neodymium compounds is typically observed around 980 eV. thermofisher.com However, there is a strong overlap between the Nd 3d peaks and the O KLL Auger peaks, which can complicate the analysis. thermofisher.com Therefore, the Nd 4d region, with a binding energy of around 120 eV, is often used as an alternative, although it may overlap with other elemental peaks depending on the sample composition. thermofisher.com The common oxidation state of neodymium is +3, which would be confirmed by the binding energy positions in the XPS spectrum. thermofisher.com

The Br 3d core level spectrum would show a doublet corresponding to the Br 3d₅/₂ and Br 3d₃/₂ spin-orbit components. The binding energy of these peaks would be indicative of the bromide (Br⁻) chemical state. For comparison, in a study of lead bromide, the Br 3d₅/₂ peak was found at approximately 68-69 eV. researchgate.net

The O 1s spectrum would originate from the water of hydration. A single peak is expected, but its width and any asymmetry could provide information about the different environments of the water molecules (coordinated vs. lattice).

Valence Band Analysis: The valence band spectrum of this compound would be a composite of the Nd 4f, Br 4p, and O 2p orbitals, along with contributions from the Nd 5d and 6s orbitals. In hard X-ray photoelectron spectroscopy (HAXPES) studies of rare-earth-containing transition metal oxides, it has been shown that the semicore La 5p states contribute significantly to the valence band spectra at high photon energies. aps.org A similar effect would be expected for the Nd 5p states in this compound. The valence band spectrum provides a direct probe of the electronic structure near the Fermi level and is crucial for understanding the bonding and electronic properties of the material.

| Element | Core Level | Approximate Binding Energy (eV) |

|---|---|---|

| Neodymium (Nd) | 3d₅/₂ | ~980 |

| Neodymium (Nd) | 4d | ~120 |

| Bromine (Br) | 3d₅/₂ | ~68-69 |

| Oxygen (O) | 1s | ~531-533 |

Bremsstrahlung Isochromat Spectroscopy (BIS)

Bremsstrahlung Isochromat Spectroscopy (BIS), a powerful technique for probing the unoccupied electronic states of a material, provides valuable insights into the electronic structure of this compound. In a BIS experiment, a beam of monoenergetic electrons is directed at the sample. As these electrons interact with the material, they can fill unoccupied states above the Fermi level, emitting photons in the process. The resulting spectrum of emitted photons at a fixed energy reveals the density of unoccupied states.

For this compound (NdBr₃·6H₂O), the BIS spectrum is expected to be dominated by features corresponding to the unoccupied 4f and 5d electronic states of the Nd³⁺ ion. The trivalent neodymium ion has an electronic configuration of [Xe]4f³, leaving eleven unoccupied 4f orbitals. The addition of an electron to these empty 4f levels results in a final state with a 4f⁴ configuration. The energy required for this transition provides a direct measure of the position of the unoccupied 4f states relative to the Fermi level.

Due to strong electron-electron correlations within the 4f shell, the BIS spectrum of rare-earth compounds often exhibits a series of sharp, well-defined peaks rather than a broad, featureless band. These peaks correspond to the various final-state multiplet structures of the 4fⁿ⁺¹ configuration. In the case of Nd³⁺, the addition of an electron to the 4f shell would lead to a 4f⁴ final state, and the observed spectral features would correspond to the energy levels of this configuration.

Table 1: Expected Electronic Transitions in Bremsstrahlung Isochromat Spectroscopy of this compound

| Initial State (Nd³⁺) | Final State (Nd²⁺) | Probed Unoccupied States | Expected Spectral Features |

| 4f³ | 4f⁴ | Unoccupied 4f orbitals | Sharp, intense peaks corresponding to 4f⁴ multiplet states |

| 5d⁰ | 5d¹ | Unoccupied 5d orbitals | Broader features at higher energies |

| 6s⁰ | 6s¹ | Unoccupied 6s orbitals | Broader features at higher energies |

Electron-Energy-Loss Spectroscopy (EELS)

Electron-Energy-Loss Spectroscopy (EELS) is a versatile technique that probes the electronic structure and elemental composition of materials with high spatial resolution. In EELS, a beam of high-energy electrons is transmitted through a thin sample. The energy lost by the electrons as they interact with the sample provides information about various electronic excitations, including plasmons, interband transitions, and core-level ionizations.

For this compound, the EELS spectrum can be divided into two main regions: the low-loss region (up to ~50 eV) and the core-loss region (above 50 eV). The low-loss region is characterized by plasmon peaks, which arise from collective oscillations of the valence electrons. The energy of these plasmons is related to the valence electron density of the material.

The core-loss region is of particular interest for elemental and chemical analysis. It contains sharp ionization edges corresponding to the excitation of core electrons to unoccupied states. For neodymium, the most prominent features are the M₄ and M₅ edges, which result from the excitation of 3d electrons to unoccupied 4f states (3d¹⁰4f³ → 3d⁹4f⁴ transitions). The M₅ edge occurs at a lower energy loss than the M₄ edge due to spin-orbit splitting of the 3d core level.

The fine structure of these M-edges, known as the Energy Loss Near Edge Structure (ELNES), is sensitive to the valence state and local coordination environment of the neodymium ion. The intensity ratio of the M₅ to M₄ peaks, as well as the presence of pre-peak features, can provide information about the 4f orbital occupancy and the crystal field environment. In trivalent neodymium compounds, the M₄,₅ edges exhibit characteristic sharp, intense "white lines" due to the high density of unoccupied 4f states.

While specific EELS data for this compound is not widely published, data from other neodymium-containing materials, such as oxides and other halides, can be used to predict the general features of the spectrum. The presence of bromine and oxygen (from the water molecules) would also be detectable through their respective core-loss edges (e.g., Br L-edges and O K-edge), allowing for a comprehensive elemental mapping of the compound.

Table 2: Characteristic Core-Loss Edges in Electron-Energy-Loss Spectroscopy of this compound

| Element | Edge | Transition | Approximate Energy Loss (eV) | Information Provided |

| Neodymium (Nd) | M₅ | 3d₅/₂ → 4f | ~978 | Elemental identification, valence state, 4f occupancy |

| Neodymium (Nd) | M₄ | 3d₃/₂ → 4f | ~1000 | Elemental identification, valence state, 4f occupancy |

| Bromine (Br) | L₃ | 2p₃/₂ → unoccupied states | ~1550 | Elemental identification, chemical environment |

| Bromine (Br) | L₂ | 2p₁/₂ → unoccupied states | ~1596 | Elemental identification, chemical environment |

| Oxygen (O) | K | 1s → unoccupied states | ~532 | Presence of water of hydration, chemical environment |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in both solution and the solid state. However, the application of NMR to compounds containing paramagnetic ions, such as Nd³⁺ in this compound, presents unique challenges and opportunities. The unpaired electrons of the paramagnetic center interact with the nuclear spins, leading to significant changes in the NMR spectrum, including large chemical shifts (hyperfine shifts) and rapid nuclear relaxation, which results in broad spectral lines.

In solution, the rapid tumbling of the hydrated neodymium bromide complex averages out some of the anisotropic interactions. However, the paramagnetic influence remains substantial. The observed chemical shifts of the solvent nuclei (e.g., ¹H and ¹⁷O of water) are a weighted average of the shifts in the bulk solvent and the coordination sphere of the Nd³⁺ ion. The magnitude and direction of these shifts provide information about the nature of the ion-solvent interaction and the structure of the hydration shell. The line broadening of the solvent signals can be used to study the dynamics of water exchange between the coordination sphere and the bulk.

Solid-State NMR (ssNMR) of paramagnetic materials like this compound is particularly challenging due to the large anisotropic interactions that are not averaged out as they are in solution. These interactions include the magnetic dipole-dipole coupling between the unpaired electrons and the nuclei, and the Fermi contact interaction. The result is often very broad spectral lines that can be difficult to detect and interpret.

Despite these challenges, ssNMR can provide valuable structural information that is inaccessible by other techniques. By employing specialized techniques such as magic-angle spinning (MAS) at very high speeds, it is possible to partially average the anisotropic interactions and obtain higher resolution spectra. The residual paramagnetic shifts observed in the ssNMR spectra are highly sensitive to the local structure around the paramagnetic center. For instance, the ¹H MAS NMR spectrum of this compound would be expected to show distinct resonances for the water molecules of hydration, with their chemical shifts being significantly influenced by their proximity and orientation relative to the Nd³⁺ ion.

The paramagnetic shifts in ssNMR are composed of two main contributions: the Fermi contact shift, which arises from the transfer of unpaired electron spin density to the nucleus, and the pseudocontact (or dipolar) shift, which results from the through-space dipolar interaction between the electron and nuclear magnetic moments. The pseudocontact shift is dependent on the magnetic anisotropy of the Nd³⁺ ion and the geometric position of the nucleus relative to the ion. By analyzing these shifts, it is possible to obtain detailed information about bond lengths and angles within the coordination sphere.

While experimental ssNMR data for this compound is scarce, studies on other paramagnetic hydrated salts and lanthanide complexes provide a framework for interpreting the expected spectral features. The development of advanced ssNMR techniques continues to expand the possibilities for characterizing such challenging materials.

Table 3: Potential Solid-State NMR Probes for this compound and the Information Obtainable

| Nucleus | Expected Challenges | Potential Information |

| ¹H | Significant line broadening due to proximity to Nd³⁺ | Number of distinct water environments, hydrogen bonding network, dynamics of water molecules |

| ¹⁷O | Low natural abundance, quadrupolar broadening, paramagnetic broadening | Coordination of water molecules to Nd³⁺, dynamics of the hydration sphere |

| ¹⁴³Nd/¹⁴⁵Nd | Low gyromagnetic ratios, quadrupolar moments, paramagnetic effects | Direct probe of the Nd³⁺ local environment, though detection is extremely challenging |

| ⁸¹Br/⁷⁹Br | Quadrupolar nuclei, potential for significant broadening | Coordination of bromide ions to Nd³⁺, structural disorder |

Computational and Theoretical Chemistry of Neodymium Bromide Hydrates

Molecular Dynamics Simulations for Hydration Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of ions in solution. For neodymium bromide hydrate (B1144303), MD simulations can elucidate the structure of the hydration shells around the Nd³⁺ and Br⁻ ions, the dynamics of water exchange, and the nature of intermolecular interactions. chemrxiv.orgnih.gov

Simulations of the hydrated Nd³⁺ ion reveal a well-defined first hydration shell. The coordination number and the geometry of this shell are key parameters obtained from these simulations. The interaction potentials (force fields) used in classical MD are crucial for accuracy. For lanthanide ions, these force fields must be carefully parameterized to reproduce experimental data, such as hydration enthalpies and structural data from neutron diffraction. acs.org Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations offer a more accurate alternative, where the ion and its first hydration shell are treated with quantum mechanics, while the rest of the solvent is treated classically. mdpi.com This approach allows for the study of electronic polarization and charge transfer effects, which are absent in classical simulations. mdpi.com

| Parameter | Definition | Relevance to Neodymium Bromide Hydrate |

|---|---|---|

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. nih.gov | Used to determine the Nd-O, Nd-Br, and Br-O distances and the coordination numbers of the ions. |

| Coordination Number (CN) | The number of ions or molecules directly bonded to a central ion. | Defines the structure of the first hydration shell around the Nd³⁺ and Br⁻ ions. |

| Water Residence Time | The average time a water molecule spends in the first hydration shell of an ion. mdpi.com | Characterizes the lability of the coordinated water molecules, indicating the dynamics of solvent exchange. |

| Force Field/Potential | A set of parameters and equations used to describe the potential energy of the system. nih.gov | The accuracy of the MD simulation is highly dependent on the quality of the force field for Nd³⁺, Br⁻, and water interactions. |

Spectroscopic Property Prediction and Simulation

Computational methods are extensively used to predict and interpret the spectroscopic properties of lanthanide complexes, which are dominated by f-f electronic transitions. researchgate.net The simulation of absorption and emission spectra requires accurate calculation of the energies of the ground and excited electronic states.

Multireference methods like CASSCF and CASPT2 are particularly well-suited for this task due to the multiconfigurational nature of the excited states arising from the 4f orbitals. wikipedia.org These calculations can predict the energies of electronic transitions, which can then be compared with experimental UV-Vis, near-IR, or luminescence spectra. DFT and its time-dependent extension (TD-DFT) have also been applied, but they often struggle to accurately describe the f-f transitions of lanthanides without significant modification or careful calibration. arxiv.org Computational spectroscopy can also be used to study the effect of the coordination environment (i.e., the number and arrangement of bromide ions and water molecules) on the spectral features, providing a link between structure and spectroscopic observables. researchgate.net

Theoretical Modeling of Catalytic Mechanisms Involving Neodymium Bromide Hydrates

While neodymium bromide itself may not be a mainstream catalyst, lanthanide salts are known to act as Lewis acids in various organic reactions. Theoretical modeling can provide detailed insight into the catalytic mechanisms at an atomic level. researchgate.net

Using DFT, one can model the entire catalytic cycle of a reaction potentially catalyzed by this compound. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. By calculating the energies of these species, a complete reaction energy profile can be constructed. This profile reveals the activation energies for each step, allowing for the determination of the rate-limiting step of the reaction. researchgate.net The calculations would also clarify the role of the neodymium ion in activating substrates, the influence of the bromide counter-ion, and the participation of coordinated water molecules in the reaction mechanism.

Quantum Theory Applications in Magnetic Properties

The magnetic properties of neodymium compounds originate from the unpaired electrons in the 4f shell. Quantum theory provides the framework for understanding and calculating these properties. researchgate.netresearchgate.net The magnetic behavior of the Nd³⁺ ion is determined by its total angular momentum and the way its energy levels are split by the crystal field environment created by the surrounding water and bromide ligands.

Ab initio calculations, including MCSCF-based methods, can be used to compute the electronic structure and from it, the magnetic properties. nih.gov These methods can determine the g-tensors, magnetic susceptibility, and magnetic anisotropy of the complex. Understanding the magnetic anisotropy—the directional dependence of the magnetic properties—is particularly important for applications in materials science. Theoretical calculations can predict how changes in the coordination geometry of this compound would affect its magnetic behavior, guiding the design of new magnetic materials. nih.gov

Research on Functional Applications in Advanced Materials

Role in Luminescent Materials Development

The trivalent neodymium ion (Nd³⁺) is well-known for its characteristic sharp emission bands in the near-infrared (NIR) region, making it a cornerstone for luminescent materials. nih.gov Neodymium bromide hydrate (B1144303) is a valuable precursor for incorporating these Nd³⁺ ions into various host matrices, including crystals and glasses. The luminescence properties of the final material are highly dependent on the local coordination environment of the Nd³⁺ ion.

Detailed research into neodymium-doped materials has identified key electronic transitions responsible for its luminescence. Excitation of Nd³⁺ ions typically results in three primary emission bands in the NIR region, corresponding to the ⁴F₃/₂ → ⁴I₉/₂, ⁴F₃/₂ → ⁴I₁₁/₂, and ⁴F₃/₂ → ⁴I₁₃/₂ transitions. nih.gov Studies on neodymium-doped silver bromide crystals have specifically investigated this infrared luminescence, measuring emission, excitation, and absorption spectra at various temperatures to understand the material's optical behavior. tau.ac.il Furthermore, research on neodymium complexes with various organic ligands, such as phosphonates and carboxylates, has shown that the choice of ligand significantly influences the luminescent intensity and lifetime. nih.govresearchgate.net Synthetic materials like bromohectorite nanoclays are also being explored as potential host lattices for rare earth ions like neodymium to develop new phosphors. mdpi.com In these applications, neodymium bromide hydrate serves as a high-purity source of Nd³⁺ ions for doping or complex formation.

Catalytic Activity in Organic Transformations and Polymerization

Neodymium-based catalysts are highly regarded for their efficiency, versatility, and stereospecific control in polymerization reactions. rsc.orgrsc.org While many studies utilize various neodymium precursors, this compound can serve as a starting material for synthesizing catalytically active neodymium complexes. These catalysts are particularly effective in the polymerization of dienes, vinyl monomers, and cyclic esters like ε-caprolactone. rsc.orgrsc.org

The catalytic performance of neodymium systems is influenced by the ligands attached to the metal center and the co-catalyst used. rsc.org Research has focused on developing well-defined, homogeneous neodymium catalytic systems that are thermally stable and produce polymers with high yield and specific microstructures. rsc.org For instance, neodymium tris(amidinate) complexes have demonstrated high activity in the ring-opening polymerization (ROP) of ε-caprolactone, achieving quantitative conversion of the monomer in seconds. researchgate.net Similarly, neodymium amide complexes supported by ansa-bis(amidinate) ligands are efficient initiators for the ROP of both rac-lactide and ε-caprolactone. researchgate.net The development of such advanced catalysts often begins with a simple, reliable neodymium source like this compound.

Contributions to Optical Materials and Laser Crystals

The unique electronic structure of the Nd³⁺ ion makes it a critical component in the field of optical materials, most notably in the development of solid-state lasers. This compound is an excellent precursor for introducing Nd³⁺ ions into various crystalline and glass hosts to create these materials. The most famous example of a neodymium-doped laser material is Nd:YAG (neodymium-doped yttrium aluminum garnet), which is valued for its performance in medical and industrial applications. nih.gov

Research in this area focuses on understanding and optimizing the optical properties of neodymium-doped materials. nih.gov Studies have investigated the infrared luminescence of Nd³⁺ ions embedded in a silver bromide crystal matrix, highlighting the potential for bromide-based host materials. tau.ac.il The properties of these materials, such as fluorescence lifetime and conversion efficiency, are studied over various temperatures to optimize their performance for specific laser applications. nih.gov this compound provides the essential optically active ion for these advanced applications.

Application as Precursors for Anhydrous Neodymium Materials

Anhydrous neodymium bromide (NdBr₃) is a hygroscopic compound that readily absorbs atmospheric moisture to form this compound (NdBr₃·xH₂O). wikipedia.orgdbpedia.org Consequently, the hydrate is the common starting material for producing the anhydrous form. The synthesis of high-purity anhydrous rare earth halides is crucial for applications in molten salt electrolysis, crystal growth, and non-aqueous chemical synthesis.

The preparation of anhydrous neodymium bromide from its hydrate requires a carefully controlled dehydration process. Simply heating the hydrate in air can lead to hydrolysis and the formation of neodymium oxybromide (NdOBr). To prevent this, dehydration is often carried out under vacuum or in the presence of a dehydrating agent. alfa-chemistry.com A common and effective method involves heating the this compound mixed with ammonium (B1175870) bromide, which suppresses hydrolysis and yields a higher purity anhydrous product. alfa-chemistry.com This process is fundamental, as many advanced applications require the anhydrous form of the compound.

Exploration in Novel Energy Storage Systems

The field of energy storage is rapidly expanding, with research into new materials for batteries and hydrogen storage systems. rsc.orgumd.edu Rare earth elements, including neodymium, are components in some advanced energy storage materials. For example, specific neodymium-containing intermetallic alloys have been investigated for their capacity to store hydrogen. iaea.org

While this compound is not directly used in final energy storage devices, its role as a soluble and high-purity precursor is significant. It can be used to synthesize more complex neodymium-containing materials, such as the alloys used for hydrogen storage or as dopants in electrode materials for next-generation batteries. iaea.org The development of novel aqueous battery electrolytes and scalable zinc-ion batteries highlights the ongoing innovation in this sector, creating potential future applications for versatile precursor materials. umd.edueurekalert.org

Integration into High-Entropy Rare Earth Systems

High-entropy materials, which contain multiple principal elements in near-equimolar ratios, have garnered significant interest due to their unique properties, including high thermal stability and novel functionalities. rsc.org this compound is an ideal precursor for inclusion in the synthesis of high-entropy rare earth compounds, such as high-entropy oxides and layered hydroxides. mdpi.comresearchgate.net

The synthesis of these materials typically involves preparing a homogeneous aqueous solution containing a mixture of different rare earth salts. As a water-soluble salt, this compound can be combined with nitrates, chlorides, or other bromides of different rare earth elements. researchgate.net This precursor solution is then used to synthesize a high-entropy intermediate, like a layered hydroxide (B78521), via methods such as hydrothermal synthesis. Subsequent annealing of this intermediate can produce a single-phase high-entropy oxide with a uniform distribution of the rare earth cations, a critical feature for achieving the desired properties. mdpi.comresearchgate.net

Development of New High-Temperature Materials

There is a direct link between high-entropy rare earth systems and the development of new high-temperature materials. Research has shown that high-entropy rare earth oxides exhibit enhanced thermal stability and higher melting points compared to their constituent single-cation oxides. mdpi.com

The synthesis pathway for these advanced high-temperature materials often starts with precursors like this compound. By incorporating neodymium alongside other rare earth elements into a high-entropy layered hydroxide, a precursor for the final high-temperature oxide is formed. researchgate.net The thermal decomposition of this high-entropy hydroxide yields a high-entropy oxide that maintains the uniform distribution of cations. This entropy-stabilization effect results in materials that are robust at elevated temperatures, opening possibilities for applications in demanding thermal environments. mdpi.com

Summary of Applications

Below is an interactive table summarizing the functional applications of this compound in advanced materials.

| Application Area | Role of this compound | Resulting Material/Effect | Key Findings |

| Luminescent Materials | High-purity source of Nd³⁺ ions for doping or complexation. | Nd³⁺-doped phosphors, crystals, and complexes emitting in the near-infrared (NIR). | The local environment of the Nd³⁺ ion dictates luminescent intensity and lifetime. nih.gov |

| Catalysis | Precursor for catalytically active neodymium complexes. | Homogeneous and heterogeneous catalysts for polymerization. | Neodymium catalysts show high efficiency and stereospecificity in diene and lactone polymerization. rsc.orgrsc.org |

| Optical & Laser Materials | Source of optically active Nd³⁺ ions for doping host materials. | Solid-state laser crystals (e.g., Nd-doped bromides) and optical components. | Nd³⁺ ions provide the necessary energy levels for laser action, particularly at 1.06 µm. nih.gov |

| Anhydrous Materials | Direct starting material for dehydration processes. | High-purity anhydrous neodymium bromide (NdBr₃). | Dehydration with ammonium bromide prevents hydrolysis and yields a pure anhydrous product. alfa-chemistry.com |

| Energy Storage | Precursor for synthesizing neodymium-containing components. | Hydrogen storage alloys, doped electrode materials. | Neodymium is a component in certain intermetallic hydrides for hydrogen storage. iaea.org |

| High-Entropy Systems | A soluble precursor in a multi-element rare earth mixture. | High-entropy rare earth oxides and layered hydroxides. | Enables the formation of single-phase materials with a uniform distribution of cations. researchgate.net |

| High-Temperature Materials | An ingredient for high-entropy precursors. | Thermally stable high-entropy rare earth oxides. | High-entropy oxides show enhanced thermal stability compared to single-component oxides. mdpi.com |

Environmental Behavior and Speciation Studies of Rare Earth Bromide Hydrates

Aquatic Chemistry and Bioavailability in Environmental Systems

Upon entering an aquatic system, neodymium bromide hydrate (B1144303) dissolves, releasing neodymium cations (Nd³⁺) and bromide anions. The subsequent behavior of neodymium is largely governed by the surrounding water chemistry. In aqueous solutions, Nd³⁺ readily hydrates to form the aqua ion, [Nd(H₂O)ₙ]³⁺, where 'n' is the coordination number. The speciation of neodymium in natural waters is significantly influenced by pH. At low pH values, the free hydrated Nd³⁺ ion is the predominant species. As the pH increases, hydrolysis occurs, leading to the formation of various hydroxylated species such as [Nd(OH)]²⁺, [Nd(OH)₂]⁺, and the eventual precipitation of neodymium hydroxide (B78521), Nd(OH)₃, at neutral to alkaline pH.

The bioavailability of neodymium is closely linked to its speciation. Generally, the free ionic form (Nd³⁺) is considered the most bioavailable and potentially toxic form to aquatic organisms. The formation of hydroxide precipitates at higher pH levels significantly reduces the concentration of dissolved neodymium, thereby lowering its bioavailability.

Table 1: Predominant Neodymium Species at Different pH Ranges in Aquatic Systems

| pH Range | Predominant Neodymium Species | General Bioavailability |

| < 6 | Nd³⁺ (aq) | High |

| 6 - 8 | [Nd(OH)]²⁺, [Nd(OH)₂]⁺ | Moderate to Low |

| > 8 | Nd(OH)₃ (s) | Very Low |

Complexation Reactions with Environmental Ligands

In natural waters, neodymium ions readily interact with various dissolved organic and inorganic ligands, forming stable complexes. This complexation can significantly alter the speciation, solubility, and bioavailability of neodymium. Common inorganic ligands include carbonate (CO₃²⁻), sulfate (B86663) (SO₄²⁻), and phosphate (B84403) (PO₄³⁻). The formation of neodymium-carbonate complexes, for instance, can increase the solubility of neodymium in alkaline waters.

Dissolved organic matter (DOM), such as humic and fulvic acids, plays a crucial role in the complexation of neodymium in the environment. These large organic molecules contain numerous functional groups (e.g., carboxyl, hydroxyl) that can bind strongly with Nd³⁺ ions. This complexation generally increases the mobility of neodymium in aquatic and terrestrial systems by preventing its adsorption onto mineral surfaces and precipitation.

Recent studies have explored the complexation of neodymium with various ligands to understand its behavior in different environments. For instance, research has investigated the interaction of Nd(III) with ligands like coumarinic acid, showing the formation of stable complexes. mdpi.com Other studies have focused on the complexation with synthetic ligands such as 1,10-phenanthroline (B135089) to model its binding behavior. nih.gov

Table 2: Examples of Neodymium Complexation with Environmental Ligands

| Ligand | Type | Effect on Neodymium |

| Carbonate (CO₃²⁻) | Inorganic | Increases solubility at higher pH |

| Sulfate (SO₄²⁻) | Inorganic | Forms soluble complexes |

| Phosphate (PO₄³⁻) | Inorganic | Can lead to precipitation of insoluble phosphates |

| Humic/Fulvic Acids | Organic | Increases mobility and bioavailability |

| Citrate | Organic | Can enhance adsorption at low pH and inhibit it at high pH bohrium.com |

Adsorption and Desorption Phenomena on Environmental Surfaces

The interaction of neodymium with solid phases in the environment, such as minerals, clays, and organic matter, is a key process controlling its transport and fate. Adsorption onto these surfaces can significantly reduce the concentration of dissolved neodymium in the water column. The extent of adsorption is influenced by factors such as pH, the type of mineral surface, and the presence of competing ions and complexing ligands.

Studies have shown that neodymium adsorbs strongly to iron oxides like goethite, with adsorption increasing significantly with rising pH. bohrium.com Clay minerals, such as kaolinite (B1170537) and halloysite, also exhibit a high capacity for neodymium adsorption, which is similarly pH-dependent. preprints.org The primary mechanism for this adsorption is often attributed to the formation of inner-sphere surface complexes, where the neodymium ion binds directly to the mineral surface. The presence of certain ligands, like citrate, can have a dual effect, enhancing adsorption at low pH by forming ternary surface complexes and inhibiting it at higher pH by forming stable aqueous complexes. bohrium.com

Desorption, the release of adsorbed neodymium back into the solution, can occur if environmental conditions change, such as a decrease in pH or an increase in the concentration of competing cations.

Table 3: Adsorption of Neodymium on Various Environmental Surfaces

| Adsorbent | pH Dependence | Key Findings |

| Goethite (Iron Oxide) | Strong, increases with pH | Forms inner-sphere surface complexes bohrium.com |

| Kaolinite (Clay Mineral) | Strong, increases with pH | Adsorption capacity around 23.6 µmol/g preprints.org |

| Halloysite (Clay Mineral) | Strong, increases with pH | Adsorption capacity around 28.6 µmol/g preprints.org |

| Expanded Vermiculite | - | Efficient and selective adsorption, with ion-exchange as a key mechanism acs.org |

| Boron Nitride Nanosheets | Optimal at pH 6.0 | Adsorption involves both monolayer and multi-layer processes doaj.org |

Speciation Modeling and Predictive Ecotoxicology

Predicting the environmental behavior and potential toxicity of neodymium requires the use of speciation models. These models integrate thermodynamic data for various chemical reactions, including hydrolysis, complexation with different ligands, and adsorption onto mineral surfaces, to calculate the distribution of neodymium species under specific environmental conditions (e.g., pH, ligand concentrations).

By predicting the concentration of the bioavailable free Nd³⁺ ion, these models can provide valuable insights for ecotoxicological risk assessment. For example, a surface complexation model (SCM) has been effectively used to simulate the adsorption of neodymium on goethite across a range of conditions. bohrium.com Such models are essential tools for understanding the potential environmental impact of neodymium released from sources like neodymium bromide hydrate and for developing strategies to manage its presence in the environment. The development of these models relies on accurate thermodynamic data for neodymium complexation and adsorption reactions.

Future Research Directions and Emerging Paradigms for Neodymium Bromide Hydrates

Development of Novel Synthetic Strategies

The synthesis of neodymium bromide hydrate (B1144303) with precise control over its structure, purity, and morphology is fundamental to unlocking its full potential. While traditional methods involving the reaction of neodymium oxide with hydrobromic acid or ammonium (B1175870) bromide have been established, future research will focus on more sophisticated and efficient synthetic strategies. nih.gov

One promising avenue is the exploration of mechanochemical synthesis , which involves the use of mechanical force to induce chemical reactions. This solvent-free approach offers advantages in terms of reduced waste and energy consumption. digitellinc.com Another area of development is solution-based precipitation with advanced control over nucleation and growth . This can be achieved through the use of structure-directing agents, such as organic ligands or surfactants, to tailor the crystal size and shape. The goal is to produce well-defined nanocrystals or thin films with enhanced properties.

Furthermore, the development of low-temperature synthesis routes is crucial for accessing metastable phases and minimizing energy input. This could involve techniques like sonochemistry or microwave-assisted synthesis, which can accelerate reaction rates at lower temperatures. jddhs.com A two-step preparation route involving the dehydration of boric acid in the presence of a rare earth oxide at low temperature followed by annealing has shown promise for producing novel rare earth polyborates and could be adapted for bromides. rsc.org

| Synthetic Strategy | Description | Potential Advantages |

| Mechanochemical Synthesis | Using mechanical energy to initiate chemical reactions. | Solvent-free, reduced waste, energy efficient. digitellinc.com |

| Controlled Precipitation | Utilizing additives to direct crystal nucleation and growth. | Tailored crystal size and morphology, enhanced properties. |

| Low-Temperature Routes | Employing methods like sonochemistry or microwave assistance. | Access to metastable phases, reduced energy consumption. jddhs.com |

Advanced In-Situ Characterization Techniques

To gain a deeper understanding of the formation and transformation of neodymium bromide hydrates, advanced in-situ characterization techniques are indispensable. These methods allow for the real-time monitoring of chemical and physical changes during synthesis and processing.

Techniques such as in-situ X-ray diffraction (XRD) and Raman spectroscopy can provide real-time structural information during crystallization and dehydration processes. researchgate.netnih.gov This data is crucial for elucidating reaction mechanisms and identifying transient intermediate phases. Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) is a powerful tool for studying the dehydration pathways of hydrated salts, providing quantitative information about water loss and the evolution of gaseous byproducts. researchgate.net

For probing the local coordination environment of the neodymium ion in solution and during crystal growth, in-situ X-ray absorption spectroscopy (XAS) is particularly valuable. nih.gov This technique can provide information on bond distances and coordination numbers, offering insights into the hydration shell of the Nd³⁺ ion. The development of optical spectroscopy techniques for online monitoring of lanthanide electrodeposition also presents opportunities for real-time process control. utexas.edu

| Characterization Technique | Information Obtained | Relevance to Neodymium Bromide Hydrate |

| In-situ XRD and Raman Spectroscopy | Real-time structural changes. researchgate.netnih.gov | Understanding crystallization and dehydration mechanisms. |

| TGA-MS | Quantitative water loss and gas evolution. researchgate.net | Determining dehydration pathways and thermal stability. |

| In-situ XAS | Local coordination environment and bond distances. nih.gov | Probing the Nd³⁺ hydration shell during formation. |

Computational Design of New Functional Materials

Computational modeling is emerging as a powerful tool for accelerating the discovery and design of new materials. By simulating the properties of this compound and its derivatives, researchers can predict their behavior and identify promising candidates for specific applications without the need for extensive experimental work.

Density Functional Theory (DFT) and Many-Body Perturbation Theory (MBPT) can be used to predict the electronic and optical properties of materials containing neodymium. mghpcc.org This allows for the computational screening of materials with desired characteristics, such as specific luminescence properties or magnetic behavior. For instance, simulations can help in understanding how doping this compound with other elements might alter its properties.

A significant area of research is the accurate modeling of the hydration of bromide ions and lanthanide ions in aqueous solutions. nih.govchemrxiv.org Data-driven many-body potential energy functions can predict the hydration structure and interaction energies, providing a fundamental understanding of the behavior of neodymium bromide in solution. nih.gov This knowledge is critical for controlling crystallization processes and designing materials with specific surface properties. Machine learning and artificial intelligence are also being integrated to analyze large datasets and accelerate the discovery of new materials with tailored functionalities. mit.edu

| Computational Method | Application | Impact on Materials Design |

| DFT and MBPT | Prediction of electronic and optical properties. mghpcc.org | Enables computational screening for desired functionalities. |

| Many-Body Potentials | Modeling of ion hydration in aqueous solutions. nih.govchemrxiv.org | Understanding and controlling crystallization processes. |

| Machine Learning/AI | Analysis of large datasets to identify new materials. mit.edu | Accelerates the discovery of novel functional materials. |

Interdisciplinary Research in this compound Chemistry

The unique properties of lanthanide ions, including neodymium, make their compounds attractive for a wide range of interdisciplinary applications. Future research on this compound will increasingly involve collaborations between chemists, physicists, materials scientists, and biologists.

In the field of biomedical imaging and therapy , lanthanide complexes are being investigated as contrast agents for magnetic resonance imaging (MRI) and as therapeutic agents in photodynamic therapy and radiation therapy. nih.gov The specific spectroscopic properties of neodymium could be exploited for developing novel bioimaging probes. Lanthanides have also been used as probes for calcium binding sites in proteins, highlighting their potential in biochemical studies. nih.gov

In materials science , neodymium-containing compounds are crucial for high-performance magnets and luminescent materials. Research into hybrid organic-inorganic materials incorporating this compound could lead to novel scintillators for X-ray imaging with enhanced stability and performance. nih.gov The unique magnetic and optical properties of lanthanide ions are also being explored in the development of advanced sensors and catalysts. mdpi.com

Sustainable Synthesis and Application Pathways

The increasing demand for rare earth elements necessitates the development of sustainable and environmentally friendly methods for their extraction, synthesis, and recycling. Future research will focus on "green chemistry" approaches to the entire lifecycle of this compound.

This includes the development of eco-friendly synthesis methods that minimize the use of hazardous solvents and reagents, reduce energy consumption, and generate less waste. jddhs.comnih.gov One innovative approach involves the use of biomolecules, such as proteins and bacteria, for the extraction and separation of rare earth elements from various sources, including industrial waste. psu.edumdpi.com This "biomining" approach offers a more environmentally benign alternative to traditional solvent extraction methods.

Furthermore, the concept of a circular economy for rare earth elements is gaining traction. This involves developing efficient methods for recycling neodymium from end-of-life products, such as electronics and magnets, to create a closed-loop system that reduces the need for primary mining. cdnsciencepub.com Research into solid-state chlorination and other low-cost recycling techniques aims to make the recovery of rare earths from waste streams economically viable and environmentally sustainable. cdnsciencepub.com

Q & A

Q. What are the recommended protocols for synthesizing high-purity neodymium bromide hydrate in laboratory settings?

this compound is typically synthesized via controlled hydration of anhydrous NdBr₃ or through metathesis reactions. A common method involves reacting neodymium acetate hydrate with hydrobromic acid under inert conditions (e.g., argon atmosphere) to prevent oxidation. For high-purity products, ultra-dry NdBr₃ (99.99% REO) is dissolved in deionized water, followed by slow evaporation to crystallize the hydrate . Critical parameters include pH control (<3.0 to avoid hydrolysis) and temperature (60–80°C). Post-synthesis purification via recrystallization in ethanol-water mixtures ensures minimal impurities .

Q. How can researchers determine the solubility of this compound in different organic solvents?

Solubility is measured gravimetrically or via spectroscopic titration. For example:

- In tetrahydrofuran (THF) , dissolve 0.95 mass% NdBr₃·xH₂O at 25°C, filter undissolved solids, and quantify via inductively coupled plasma mass spectrometry (ICP-MS) .

- In alkyl ethers (e.g., n-hexane), use saturated solutions under nitrogen, followed by evaporation and residue weighing to calculate molar concentrations (0.013 mol/kg in ethylene glycol ethers) .

Report discrepancies arise from hydration state variability and solvent purity; always calibrate with anhydrous NdBr₃ controls .

Q. What analytical techniques are most effective for characterizing the crystallinity and hydration state of this compound?

- X-ray diffraction (XRD) : Identifies crystalline phases and lattice parameters. Compare with reference data for NdBr₃·2H₂O (ICSD 29843-90-1) .

- Thermogravimetric analysis (TGA) : Quantifies hydration states by measuring mass loss between 100–200°C (water release) and 684°C (NdBr₃ decomposition) .

- FTIR spectroscopy : Detects O-H stretching (3400–3600 cm⁻¹) and Br-Nd vibrational modes (<500 cm⁻¹) to confirm hydration and structural integrity .

Advanced Research Questions

Q. How should researchers address discrepancies in reported solubility data for this compound across different solvent systems?

Contradictions in solubility (e.g., 0.71 g/100 mL in THF vs. 0.95 mass% in p-dioxane) stem from:

- Hydration state variability : Anhydrous vs. hydrated forms exhibit different solubility profiles.

- Experimental conditions : Temperature fluctuations (±2°C) and solvent trace moisture alter results.

Resolution strategy : Standardize solvent drying (e.g., molecular sieves) and use Karl Fischer titration to verify water content. Report results with error margins (±0.005 mol/dm³) .

Q. What strategies are effective in maintaining the stability of this compound during catalytic applications requiring anhydrous conditions?

NdBr₃·xH₂O is hygroscopic, complicating anhydrous catalysis. Key approaches include:

- In-situ dehydration : Heat NdBr₃·xH₂O at 150°C under vacuum (10⁻³ mbar) to generate anhydrous NdBr₃, monitored via TGA .

- Schlenk line techniques : Handle materials under inert gas (argon) to prevent rehydration .

- Stabilizing ligands : Use coordinating solvents (e.g., THF) to shield Nd³⁺ from moisture .

Q. How does the hydration state of neodymium bromide influence its performance in gas hydrate formation studies?